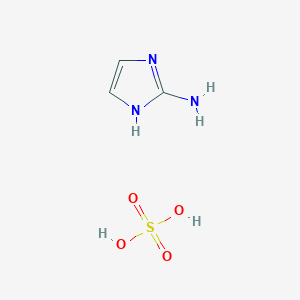
2-Aminoimidazole hemisulfate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Aminoimidazole hemisulfate and its derivatives involves several methods, including the reaction between 2-aminoimidazole hemisulfate and sodium borohydride through a simple ball milling method, offering a strategic approach to design hydrogen carriers based on destabilizing BH4− using a large conjugated cation, Im-NH2+ (Wu et al., 2016). Another method involves Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates, facilitating the rapid construction of 2-aminoimidazole products with different aryl groups (Zavesky et al., 2014).
Molecular Structure Analysis
2-Aminoimidazole compounds are structurally versatile, serving as building blocks in the design of new biologically active compounds due to their good physico-chemical properties and potent activity in various test systems (Žula et al., 2016).
Chemical Reactions and Properties
2-Aminoimidazole derivatives are known for their ability to inhibit and disperse biofilms across bacterial orders, demonstrating a synergistic effect with antibiotics toward dispersing preestablished biofilms (Rogers et al., 2010). Furthermore, a 2-aminoimidazole-based antibiofilm agent targets BfmR, a response regulator involved in biofilm development, indicating a unique mechanism of action against bacterial response regulators (Thompson et al., 2012).
Physical Properties Analysis
The physical properties of 2-aminoimidazole hemisulfate derivatives, such as solubility, melting point, and stability, are crucial for their applications in various fields. The compound's design for hydrogen storage demonstrates significant thermal stability and capacity for hydrogen release without gaseous impurities below 320 °C, highlighting its potential as an effective hydrogen carrier (Wu et al., 2016).
Chemical Properties Analysis
2-Aminoimidazole derivatives exhibit remarkable chemical properties, including the ability to form stable complexes with metals and to undergo various chemical reactions, such as annulation and carboamination, leading to a wide range of potential applications from medicinal chemistry to material science. The versatility in synthesizing these compounds, as demonstrated through methodologies like Pd-catalyzed carboamination (Zavesky et al., 2014), highlights their significance in the development of new materials and therapeutic agents.
Mecanismo De Acción
Target of Action
2-Aminoimidazole hemisulfate, also known as 1H-imidazol-2-amine sulfate(2:1), primarily targets bacterial response regulators . These regulators are part of two-component systems (TCS) that allow cells to respond to changes in their environment . They are used to trigger quorum sensing, virulence factors, and antibiotic resistance .
Mode of Action
The compound interacts with bacterial response regulators, inhibiting the formation of bacterial biofilms, dispersing preformed biofilms, and re-sensitizing multidrug-resistant bacteria to antibiotics . The exact mechanism of interaction is still under investigation .
Biochemical Pathways
The affected pathways are those involved in bacterial response to environmental changes, including quorum sensing, virulence factor production, and antibiotic resistance . By interacting with response regulators, 2-Aminoimidazole hemisulfate disrupts these pathways, inhibiting pathogenic behavior .
Result of Action
The primary result of 2-Aminoimidazole hemisulfate’s action is the inhibition of bacterial biofilm formation and the resensitization of multidrug-resistant bacteria to antibiotics . This can potentially make antibiotic treatments more effective against resistant strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminoimidazole hemisulfate. For example, the compound may be less effective in environments where bacteria have already formed robust biofilms . Additionally, certain environmental conditions may affect the stability of the compound, potentially reducing its effectiveness .
Safety and Hazards
2-Aminoimidazole hemisulfate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it comes in contact with eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
2-Aminoimidazole has been used in the development of a novel antibiofilm coating for titanium surfaces . It has also been used in the synthesis of azomycin . The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
Propiedades
IUPAC Name |
1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRLKJYNASPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Aminoimidazole hemisulfate in the synthesis of 2-Aminoimidazole borohydride, and what are the key properties of the resulting compound?
A1: 2-Aminoimidazole hemisulfate ((Im-NH2)2SO4) serves as a precursor in the synthesis of 2-Aminoimidazole borohydride (Im-NH2BH4) []. It reacts with sodium borohydride through a simple ball milling method to produce the desired compound. The resulting 2-Aminoimidazole borohydride is of interest for its potential as a hydrogen storage material due to its relatively high theoretical hydrogen capacity of 8.1 wt% and its ability to release hydrogen at moderate temperatures [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)






![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)





